molecular formula C9H12N2O3 B1417428 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester CAS No. 74536-25-7

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester

Cat. No. B1417428
CAS RN: 74536-25-7
M. Wt: 196.2 g/mol
InChI Key: XGSSAVKYZMJLPD-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 74536-25-7 . Its IUPAC name is ethyl 2,5-dimethyl-6-oxo-1,6-dihydro-4-pyrimidinecarboxylate . It has a molecular weight of 196.21 and is a cream solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h10H,3-4H2,1-2H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a cream solid at room temperature . It has a molecular weight of 196.21 .

Scientific Research Applications

Quantum Chemical Studies and Reactivity

Quantum chemical calculations have been performed on derivatives of pyrimidin-4-ones, including those structurally related to the compound , to explore their electronic structures, molecular geometries, and reactivity towards nitrating agents. These studies help understand the factors governing the direction and probability of chemical reactions, essential for designing new compounds with desired properties (Mamarakhmonov et al., 2016).

Structural Modifications and Supramolecular Aggregation

Research on thiazolopyrimidines, which share a common heterocyclic core with the compound of interest, shows how structural modifications can influence supramolecular aggregation, conformational features, and intermolecular interaction patterns. These insights are crucial for the development of materials and drugs with specific molecular properties (Nagarajaiah & Begum, 2014).

Antimicrobial Evaluation

Compounds derived from dihydropyrimidine carboxylic acids have been evaluated for their antimicrobial properties, indicating the potential use of these substances in developing new antibacterial and antifungal agents. This research is vital for discovering new treatments against resistant microbial strains (Shastri & Post, 2019).

Diversity-Oriented Synthesis

The synthesis of pyrimidine derivatives through diversity-oriented synthesis approaches demonstrates the versatility of pyrimidine-based compounds for generating biologically active molecules. Such strategies are fundamental in medicinal chemistry for creating libraries of compounds for biological evaluation (Berzosa et al., 2011).

Synthesis and Characterization

Detailed synthesis and characterization of various pyrimidine derivatives, including their crystal structures and weak interaction analysis, contribute to the understanding of molecular properties that influence their physical and chemical behavior. This information is crucial for the rational design of molecules for specific applications (Nagarajaiah & Begum, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

ethyl 2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSAVKYZMJLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60312116
Record name 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester

CAS RN

74536-25-7
Record name NSC249993
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60312116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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